molecular formula C18H21N3O4S B14935895 N-({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)glycylglycine

N-({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)glycylglycine

Cat. No.: B14935895
M. Wt: 375.4 g/mol
InChI Key: TZJCKVJKUJUNPZ-UHFFFAOYSA-N
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Description

N-({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)glycylglycine is a complex organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .

Preparation Methods

The synthesis of N-({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)glycylglycine typically involves multi-step organic reactions. One common method involves the reaction of 2-[4-(propan-2-yl)phenyl]-1,3-thiazole with acetic anhydride to form the acetylated intermediate. This intermediate is then reacted with glycylglycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

N-({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)glycylglycine can undergo various chemical reactions, including:

Scientific Research Applications

N-({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)glycylglycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)glycylglycine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .

Comparison with Similar Compounds

N-({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)glycylglycine can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug that also contains a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

What sets this compound apart is its unique combination of the thiazole ring with the glycylglycine moiety, which may confer additional biological activities and enhance its potential as a therapeutic agent.

Properties

Molecular Formula

C18H21N3O4S

Molecular Weight

375.4 g/mol

IUPAC Name

2-[[2-[[2-[2-(4-propan-2-ylphenyl)-1,3-thiazol-4-yl]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C18H21N3O4S/c1-11(2)12-3-5-13(6-4-12)18-21-14(10-26-18)7-15(22)19-8-16(23)20-9-17(24)25/h3-6,10-11H,7-9H2,1-2H3,(H,19,22)(H,20,23)(H,24,25)

InChI Key

TZJCKVJKUJUNPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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